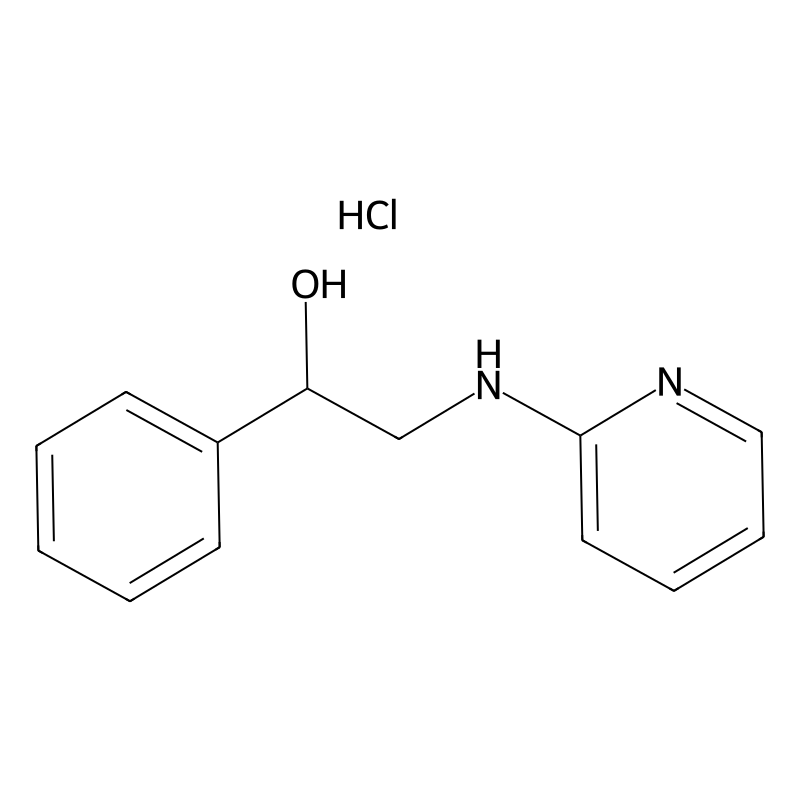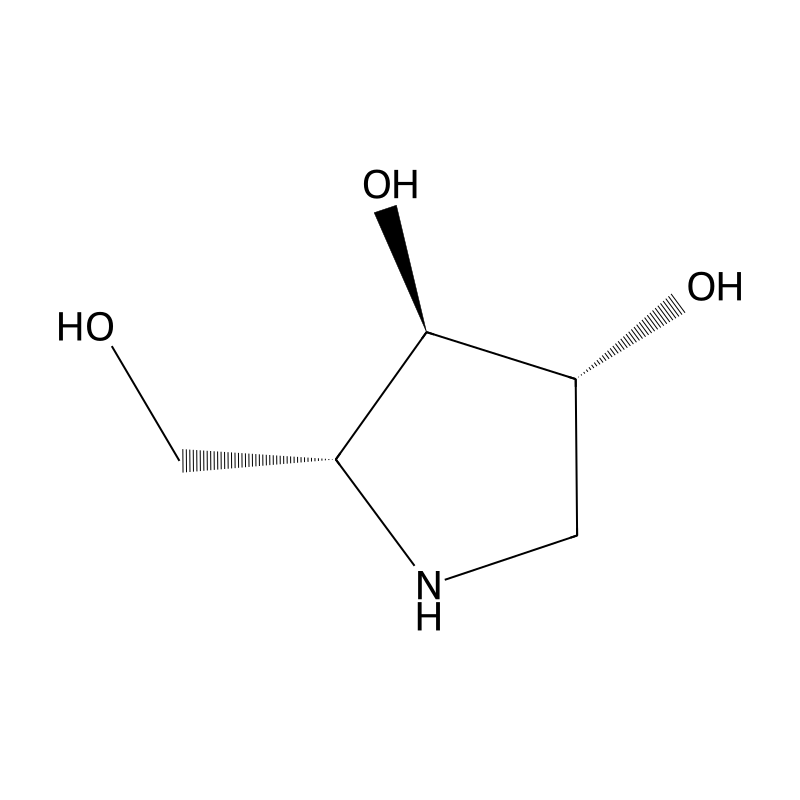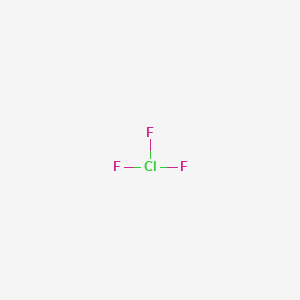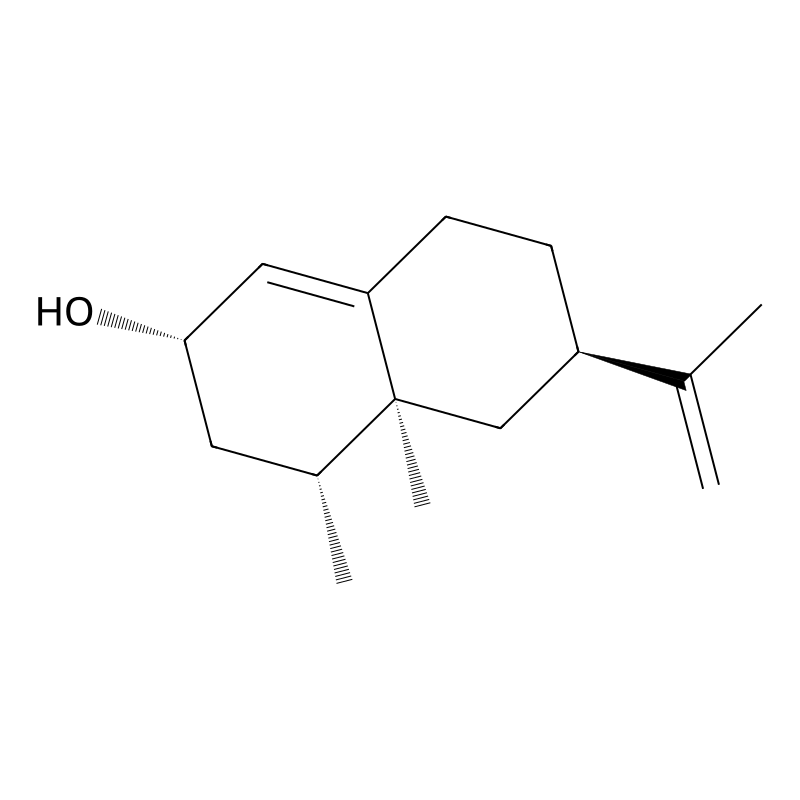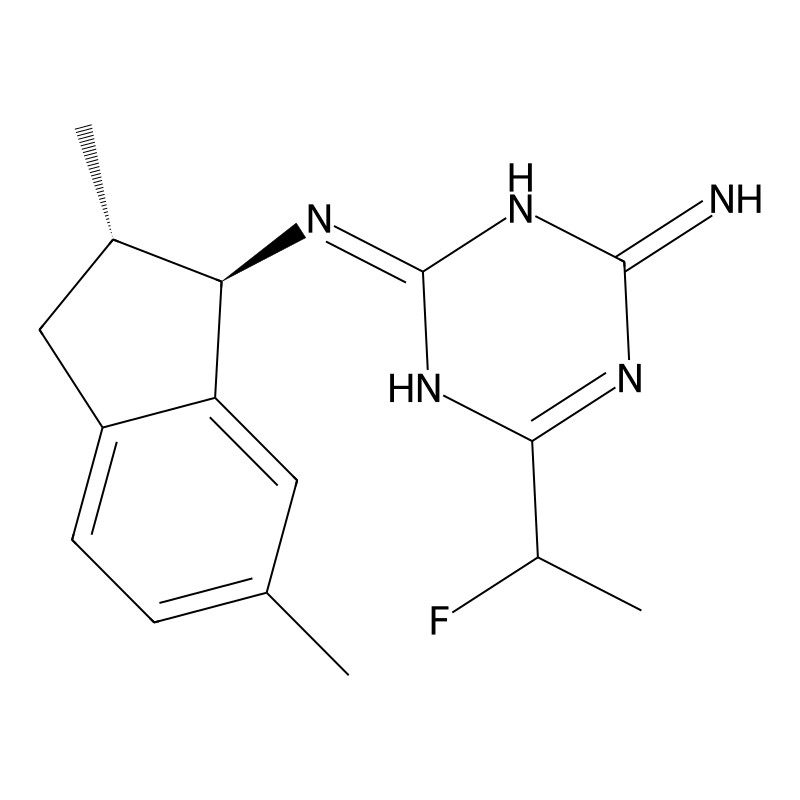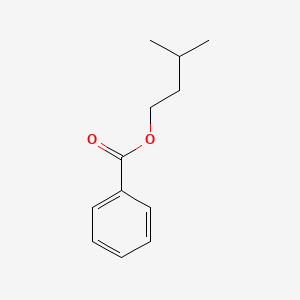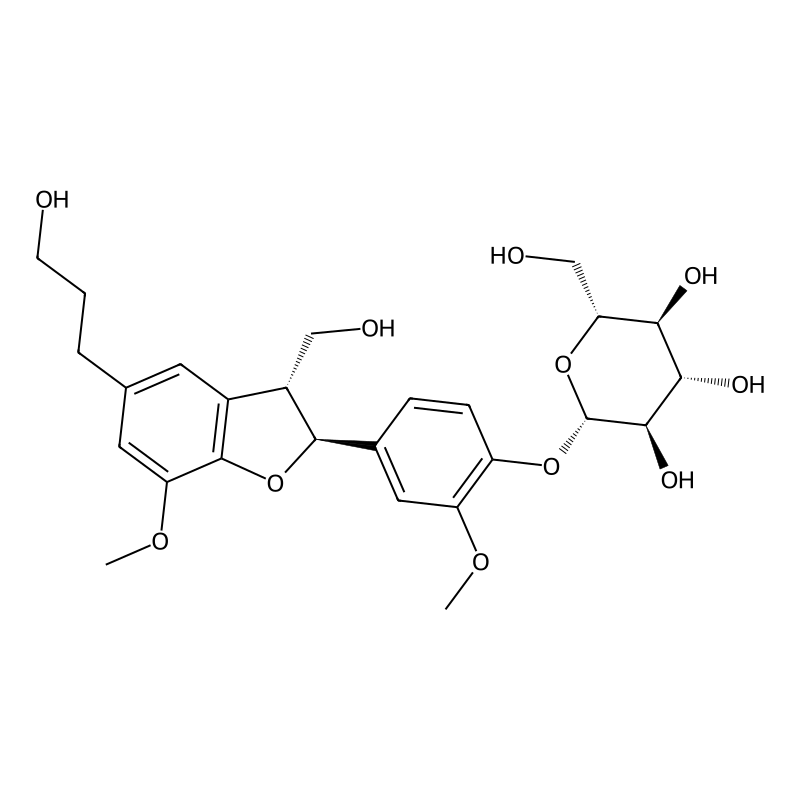[dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane
![[dimethyl-(trimethylsilylamino)silyl]methane;dioxo...](/img/structure-2d/800/S3566734.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
The compound [dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane is a silane derivative characterized by the presence of both dimethyl and trimethylsilylamino groups. This compound possesses unique structural features that contribute to its chemical reactivity and potential applications in various fields, including materials science and organic synthesis. Silanes are compounds that contain silicon atoms bonded to carbon or hydrogen, and their reactivity is often influenced by the nature of the substituents attached to the silicon atom.
The chemical behavior of [dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane can be understood through its participation in various reactions typical of silanes. These include:
- Hydrolysis: Silanes can undergo hydrolysis to form silanols, which may further condense to form siloxanes.
- Cross-coupling reactions: The presence of silyl groups can facilitate cross-coupling reactions, particularly in the formation of carbon-silicon bonds.
- Functional group transformations: The compound is likely to participate in nucleophilic substitution reactions due to the presence of reactive silyl groups.
These reactions are significant for synthesizing more complex silicon-containing compounds and materials.
Synthesis of [dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane can be achieved through several methods:
- Direct synthesis from silyl chlorides: Reacting dimethylsilyl chloride with trimethylsilylamine in the presence of a base can yield the desired compound.
- Hydrosilylation reactions: The compound may also be synthesized via hydrosilylation, where a silicon-hydrogen bond reacts with an alkene or alkyne.
- Condensation reactions: Utilizing silanol precursors through condensation reactions under controlled conditions can also lead to the formation of this compound.
These methods highlight the versatility in synthesizing silicon-based compounds.
The applications of [dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane span various fields:
- Materials Science: Used as a precursor for silicon-based polymers and coatings due to its ability to enhance material properties.
- Organic Synthesis: Acts as a reagent in synthetic pathways involving silicon chemistry, particularly in creating new organosilicon compounds.
- Pharmaceuticals: Potential applications in drug delivery systems or as intermediates in pharmaceutical synthesis.
These applications underscore its significance in both industrial and research settings.
Interaction studies involving [dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane focus on its reactivity with biological molecules and other chemical species. Research indicates that:
- Silanes can interact with biomolecules, potentially influencing their stability and activity.
- Understanding these interactions is crucial for evaluating the safety and efficacy of silane derivatives in biomedical applications.
Such studies are essential for predicting how this compound might behave in biological systems.
Several compounds share similarities with [dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane, particularly within the category of organosilanes. Notable comparisons include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Trimethylsilane | Three methyl groups attached to silicon | Commonly used as a solvent and reagent |
| Dimethyldichlorosilane | Two methyl groups, two chlorine atoms | Used in silicone production |
| Triethoxysilane | Three ethoxy groups attached to silicon | Important for surface modification |
| (3-Aminopropyl)triethoxysilane | Amino group attached to an ethoxy-silicon | Enhances adhesion properties |
These comparisons highlight how [dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane stands out due to its unique combination of amino and silyl functionalities, which may confer distinct chemical properties and potential applications not found in simpler silanes.
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
General Manufacturing Information
All other chemical product and preparation manufacturing
Custom compounding of purchased resin
Electrical sealant
Intercompany shipment
Paint and coating manufacturing
Pharmaceutical and medicine manufacturing
Printing and related support activities
Printing ink manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
Wholesale and retail trade
Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, hydrolysis products with silica: ACTIVE
